molecular formula C15H25NO4 B1414278 Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate CAS No. 2093293-75-3

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate

Cat. No.: B1414278
CAS No.: 2093293-75-3
M. Wt: 283.36 g/mol
InChI Key: OWZQQJJSDCHVBY-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate (CAS: 2093293-75-3) is a cyclohexylidene-containing ester derivative with a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol . The compound features a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position of the cyclohexylidene ring, which confers steric bulk and chemical stability, making it a valuable intermediate in organic synthesis—particularly in peptide chemistry and drug development. The BOC group is commonly used for temporary amine protection, allowing selective reactivity at other sites during multi-step syntheses .

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZQQJJSDCHVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate typically involves the following steps:

    Formation of the Cyclohexylidene Intermediate: The starting material, cyclohexanone, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the cyclohexylidene intermediate.

    Introduction of the Boc Protecting Group: The intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc protecting group.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Major Products

    Hydrolysis: Produces (4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid.

    Reduction: Produces (4-tert-Butoxycarbonylamino-cyclohexylidene)-ethanol.

    Substitution: Produces (4-amino-cyclohexylidene)-acetic acid ethyl ester.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate is primarily investigated for its potential in developing pharmaceutical compounds. Its structure allows it to serve as a versatile building block in synthesizing various bioactive molecules.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of derivatives based on this compound, demonstrating significant activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in tumor growth and metastasis .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects, particularly in conditions mediated by indoleamine 2,3-dioxygenase (IDO). Inhibitors targeting IDO are crucial for enhancing immune responses against tumors.

Case Study:
Research highlighted in patent literature describes the synthesis of compounds related to this compound that function as IDO inhibitors. These compounds have been shown to improve T-cell responses in preclinical models, suggesting their potential utility in cancer immunotherapy .

Synthesis of Complex Molecules

This compound serves as an essential intermediate in the synthesis of complex organic molecules, particularly those containing amino acids or peptide-like structures.

Synthesis Pathway:
The compound can be utilized in multi-step synthesis protocols where it acts as a nucleophile or electrophile, facilitating the formation of various functional groups necessary for drug development.

Example Reaction:
The reaction of this compound with different electrophiles can yield novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations without degradation. The ester group facilitates its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The BOC group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents like the cyano group in Ethyl cyano(cyclohexylidene)acetate . The 4-hydroxyphenyl group in (±)-23 () introduces aromaticity and hydrogen-bonding capacity, which are absent in the BOC-protected compound. This difference could influence solubility and biological activity . The pyridinyl and dimethylamino groups in the compound from add basicity, enabling interactions with metal ions or acidic environments .

Synthetic Considerations: BOC deprotection (e.g., using HCl/ethyl acetate, as in ) is a critical step in synthesizing amine-containing analogs. This method contrasts with the high-yield (66–70%) routes reported for pyridinyl derivatives . The absence of reported melting/boiling points for the target compound () highlights a data gap compared to commercial analogs like 4-(N-Boc-amino)piperidine (mp 162–166°C) .

Functional Applications :

  • Cyclohexylidene progesterone () demonstrates the pharmaceutical utility of cyclohexylidene motifs in steroid derivatives, whereas the target compound serves primarily as a synthetic intermediate .
  • Imidazole-containing ethyl acetate derivatives () exhibit diverse biological activities, but their structural divergence (e.g., aromatic rings vs. cyclohexylidene) limits direct comparison .

Research Findings and Data Gaps

  • Structural Stability: The BOC group’s bulk likely improves the target compound’s stability under basic conditions compared to analogs with unprotected amines (e.g., dimethylamino derivatives) .
  • Solubility Trends : Lipophilicity increases with larger substituents (BOC > pyridinyl > hydroxyphenyl), impacting solvent compatibility and purification strategies .

Biological Activity

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate, a compound with the molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and case studies that illustrate its effects.

Chemical Structure and Properties

The compound features a cyclohexylidene moiety and a BOC-protected amino group, which are significant for its reactivity and biological interactions. The structural representation is as follows:

  • Molecular Formula : C₁₅H₂₅NO₄
  • CAS Number : 2093293-75-3
  • Molecular Weight : 283.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the BOC-amino group enhances its lipophilicity, which may facilitate cellular uptake and interaction with lipid membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a study demonstrated that derivatives with similar structural motifs showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

CompoundActivity AgainstMechanism
This compoundGram-positive bacteriaMembrane disruption
Similar derivativesGram-negative bacteriaEnzyme inhibition

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable study reported that the compound reduced cell viability in breast cancer cells by promoting cell cycle arrest.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Objective : To assess the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
    • Findings : The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM.
  • Antimicrobial Efficacy Testing
    • Objective : To evaluate the antimicrobial effectiveness against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to test various concentrations.
    • Findings : Significant zones of inhibition were observed at concentrations above 100 µg/mL, indicating strong antimicrobial activity.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells
MechanismDisruption of membrane integrity

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate?

Methodological Answer:
The synthesis typically involves two key steps:

Cyclohexylidene Core Formation : A Wittig or Horner-Wadsworth-Emmons reaction is employed to generate the cyclohexylidene moiety. For example, coupling a Boc-protected aminocyclohexanone with an ethyl acetate-derived ylide.

Boc Deprotection/Functionalization : The Boc group is selectively removed using HCl in ethyl acetate (e.g., 4 M HCl/EtOAc, 20 min, RT) to yield intermediates for downstream reactions .
Purification : Preparative TLC or column chromatography is recommended, as seen in the isolation of similar compounds (64% yield via TLC) .

Basic: How is the purity and structure of this compound validated in academic settings?

Methodological Answer:

  • NMR Analysis : 1H^1H and 13C^{13}C NMR are critical. For example, the cyclohexylidene proton appears as a singlet (~δ 6.2–6.5 ppm), while the Boc group shows tert-butyl signals at δ 1.4 ppm (9H, s) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+^+ at m/z 332.1834 for C16_{16}H27_{27}NO4_4).
  • Melting Point : Reported ranges (e.g., 92–94°C for analogous compounds) help assess crystallinity .

Advanced: How can researchers resolve contradictions in reported NMR data for intermediates?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating protons and carbons (e.g., distinguishing cyclohexylidene vs. enol ether protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) that broaden signals at lower temps.
  • Comparative Analysis : Cross-reference with structurally similar compounds, such as ethyl 2-(4-(trifluoromethyl)phenyl)acetate (δ 4.1 ppm for -OCH2_2CH3_3) .

Advanced: What are the challenges in optimizing stereoselectivity during synthesis?

Methodological Answer:
The cyclohexylidene group can adopt axial/equatorial conformers, impacting reactivity. To control this:

  • Solvent Polarity : Use non-polar solvents (e.g., hexane) to favor the equatorial conformation via steric hindrance.
  • Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity in ketone reductions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction times; shorter times may favor kinetic products (e.g., axial intermediates) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Boc Group Handling : Use fume hoods for HCl/EtOAC deprotection to avoid inhalation of corrosive vapors .
  • Explosion Risks : Avoid high temperatures during peroxide-forming reactions (e.g., reactions with hydroperoxides at >50°C) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., quench HCl with NaHCO3_3) .

Advanced: How does the electronic nature of the cyclohexylidene group influence reactivity?

Methodological Answer:
The electron-deficient cyclohexylidene moiety facilitates:

  • Michael Additions : Reacts with nucleophiles (e.g., Grignard reagents) at the β-position.
  • Electrophilic Cyclizations : Forms bicyclic structures under peroxidation (e.g., dioxanes via hydroperoxide intermediates) .
    Data Table: Reactivity Under Varying Conditions
ConditionProductYieldReference
DIBAL-H (DCM, -78°C)Alcohol derivative75%
HCl/EtOAc (RT)Deprotected amine64%
Hydroperoxide (RT)Dioxane bicyclic compound82%

Basic: What are the common impurities observed during synthesis?

Methodological Answer:

  • Starting Material Residues : Unreacted Boc-protected cyclohexanone (detected via TLC, Rf_f ~0.5 in hexane/EtOAc 3:1).
  • Oxidation Byproducts : Ethyl acetate hydrolysis to acetic acid (monitored by IR at 1700 cm1^{-1}) .
  • Isomeric Contaminants : Axial/equatorial conformers resolved via silica gel chromatography (hexane/EtOAc gradient) .

Advanced: How can computational modeling aid in predicting reaction outcomes?

Methodological Answer:

  • DFT Calculations : Predict transition states for stereoselective steps (e.g., cyclohexylidene ring-opening).
  • Solvent Effect Simulations : COSMO-RS models optimize solvent choice for yield (e.g., THF vs. DCM for Wittig reactions) .
  • Docking Studies : Explore host-guest interactions if the compound is used in supramolecular chemistry (e.g., binding with cyclodextrins) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Protease Inhibitor Scaffolds : The Boc-amine serves as a directing group for metalloenzyme inhibition (e.g., MMP-2/9).
  • Peptide Mimetics : The cyclohexylidene core mimics proline in rigidifying peptide backbones .
  • Prodrug Synthesis : Ethyl ester hydrolysis in vivo releases carboxylic acid functionalities .

Advanced: How to address low yields in large-scale syntheses?

Methodological Answer:

  • Flow Chemistry : Continuous processing minimizes intermediate degradation (e.g., Boc deprotection under controlled residence times).
  • Catalyst Recycling : Immobilize Pd/C or enzymes for reusable catalytic systems in cross-couplings .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to optimize reaction endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Reactant of Route 2
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Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.